N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Description
N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 2,4-difluorophenylmethyl group substituted with a cyano moiety and an isopropyl group at the pyrazole’s 5-position. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is frequently utilized in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding . The 2,4-difluorophenyl group enhances lipophilicity and bioavailability, while the cyano substituent may influence electronic properties and binding interactions through dipole effects .
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O/c1-8(2)12-6-13(21-20-12)15(22)19-14(7-18)10-4-3-9(16)5-11(10)17/h3-6,8,14H,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNIOOIZOQGHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-difluorobenzyl cyanide with an appropriate pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Agrochemicals: The compound is explored for its use in the synthesis of pesticides and herbicides due to its bioactive properties.
Material Science: It is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
A structural and functional comparison with related pyrazole derivatives highlights key differences in substituent effects, biological activity, and physicochemical properties:
Structural Analogues and Substituent Effects
- Substituent Size and Lipophilicity : The target compound’s isopropyl group (vs. methyl in ) increases lipophilicity, which may improve tissue penetration but could reduce aqueous solubility.
- Fluorination : Fluorine atoms in the 2,4-difluorophenyl group (shared with ) enhance metabolic stability and binding through hydrophobic interactions and reduced susceptibility to oxidative metabolism .
Physicochemical and Pharmacokinetic Properties
- Solubility: The sulfonamide group in improves water solubility compared to the target compound’s cyano group, which is less polar.
Research Findings and Implications
- Structural Insights : Crystallographic data for fluorinated pyrazoline derivatives (e.g., ) suggest that fluorine atoms and pyrazole ring conformation influence molecular packing and stability, which may extrapolate to the target compound’s solid-state properties.
- Further studies are needed to resolve this discrepancy.
Biological Activity
N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its diverse pharmacological properties. The presence of the difluorophenyl and cyano groups contributes to its unique reactivity and biological profile.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Induces apoptosis via caspase activation |
| This compound | HeLa | 2.41 | Cell cycle arrest at G1 phase |
The compound demonstrated an IC50 value of 0.65 µM against MCF-7 breast cancer cells, indicating potent anticancer activity. Flow cytometry analyses revealed that it induces apoptosis through caspase activation and arrests the cell cycle at the G1 phase.
Antiviral Activity
In addition to anticancer properties, pyrazole derivatives have been explored for their antiviral effects. The compound's structure suggests potential activity against viral infections.
Case Study: Antiviral Efficacy
A study conducted on various pyrazole derivatives highlighted their ability to inhibit viral replication in vitro. The specific mechanisms include interference with viral entry and replication processes.
Anti-inflammatory and Antimicrobial Properties
Pyrazole compounds are also recognized for their anti-inflammatory and antimicrobial activities. The presence of specific functional groups in this compound may enhance these effects.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cell proliferation |
| Antiviral | Inhibition of viral replication |
| Anti-inflammatory | Reduction in cytokine production |
| Antimicrobial | Inhibition of bacterial growth |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole core or substituents can significantly influence potency and selectivity.
Key Findings from SAR Studies
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (like difluorophenyl) enhances biological activity.
- Alkyl Substituents : Variations in alkyl chain length can affect solubility and bioavailability.
Q & A
Q. What are the recommended synthetic routes for N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide?
- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions. For structurally related compounds (e.g., N-(2,4-difluorophenyl)pyrazole carboxamides), the pyrazole ring is formed via cyclization of β-diketones with hydrazine derivatives under acidic conditions . Subsequent functionalization, such as cyanoalkylation at the N-position, may require coupling agents like EDCI/HOBt or Mitsunobu conditions for stereochemical control. Microwave-assisted synthesis has been shown to enhance reaction efficiency in analogous pyrazole derivatives, reducing reaction times by 30–50% compared to conventional heating .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Characterization should include 1H/13C NMR to verify substituent positions and stereochemistry (e.g., distinguishing between 1H-pyrazole and 1-methylpyrazole isomers) . High-resolution mass spectrometry (HRMS) is critical for confirming molecular formula accuracy. For crystalline derivatives, X-ray crystallography can resolve bond angles and dihedral distortions caused by steric effects from the 2,4-difluorophenyl and isopropyl groups .
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodological Answer : To assess SAR, systematically modify substituents:
- Replace the cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to evaluate effects on target binding affinity.
- Vary the isopropyl group at position 5 of the pyrazole (e.g., cyclopropyl, tert-butyl) to study steric and hydrophobic interactions.
- Use molecular docking (e.g., AutoDock Vina) with homology models of potential targets (e.g., kinases, GPCRs) to prioritize derivatives for synthesis. For fluorinated analogs, 19F NMR can monitor binding-induced conformational changes .
Q. What strategies resolve contradictory data in biological assays (e.g., IC50 variability)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, redox-sensitive thiols) or compound aggregation. Address this by:
- Dynamic light scattering (DLS) to detect aggregates at >100 nM concentrations.
- Include controls like Tween-20 (0.01%) to mitigate false positives.
- Validate activity across orthogonal assays (e.g., enzymatic vs. cell-based). For example, in factor Xa inhibitor studies, discrepancies between in vitro and in vivo efficacy were resolved by adjusting plasma protein binding parameters .
Q. How can pharmacokinetic (PK) properties be optimized for in vivo studies?
- Methodological Answer :
- Bioavailability : Introduce solubilizing groups (e.g., PEG-linked amines) or prodrug strategies (e.g., esterification of the carboxamide) .
- Metabolic stability : Replace metabolically labile sites (e.g., methyl groups on pyrazole) with deuterated analogs or fluorine substitutions. CYP450 inhibition assays (e.g., human liver microsomes) can identify metabolic hotspots .
- Half-life extension : Conjugation to albumin-binding motifs (e.g., Evans blue derivatives) has improved PK profiles in related pyrazole-carboxamides .
Data Contradiction Analysis
Q. Why do computational predictions of binding affinity often conflict with experimental results?
- Methodological Answer : Discrepancies may stem from implicit solvent models in docking simulations, which underestimate entropic effects of water displacement. Use explicit solvent molecular dynamics (MD) simulations (e.g., GROMACS) over ≥100 ns to refine binding poses. For example, in factor Xa inhibitors, MD revealed that protonation states of active-site residues (e.g., Asp189) significantly impact ligand orientation . Experimental validation via isothermal titration calorimetry (ITC) can reconcile computational and empirical data by quantifying enthalpy-entropy trade-offs.
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating this compound’s anti-inflammatory potential?
- Methodological Answer :
- NF-κB luciferase reporter assays in HEK293T cells to measure transcriptional inhibition.
- ELISA for pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages.
- Western blotting to assess phosphorylation of signaling nodes (e.g., p65, IκBα).
Note: The 2,4-difluorophenyl moiety may confer ROS-scavenging activity, necessitating DCFH-DA assays to rule out antioxidant-mediated false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
